molecular formula C4H9NO2 B046778 N-Methoxy-N-methylacetamide CAS No. 78191-00-1

N-Methoxy-N-methylacetamide

Cat. No. B046778
CAS RN: 78191-00-1
M. Wt: 103.12 g/mol
InChI Key: OYVXVLSZQHSNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methoxy-N-methylacetamide can be performed through a variety of methods. One notable approach involves the development of a new reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit. This process is efficiently achieved in two convenient steps from 2-chloro-N-methoxy-N-methylacetamide, demonstrating a straightforward method to access this compound with wide applicability in organic chemistry (Manjunath, Sane, & Aidhen, 2006).

Molecular Structure Analysis

The molecular structure of N-Methylacetamide, a closely related compound, has been extensively studied, providing insights into the bond distances and angles that are crucial for understanding its chemical behavior. For example, gas electron diffraction studies have revealed precise bond lengths and angles, offering a detailed picture of its molecular geometry (Kitano, Fukuyama, & Kuchitsu, 1973). These structural insights are fundamental for predicting the reactivity and interactions of N-Methoxy-N-methylacetamide.

Chemical Reactions and Properties

N-Methoxy-N-methylacetamide participates in various chemical reactions, highlighting its versatile reactivity profile. For instance, it has been used as a key reagent in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide functionalities, showcasing its role in creating complex organic structures (Manjunath, Sane, & Aidhen, 2006).

Physical Properties Analysis

The physical properties of N-Methylacetamide, such as density, viscosity, and ultrasonic velocities, have been measured to understand its behavior in solution. Studies on binary mixtures of N-Methylacetamide with other solvents provide valuable data on its excess molar volumes, viscosity deviations, and compressibility changes (Victor & Hazra, 2002). These properties are essential for predicting the solubility and miscibility of N-Methoxy-N-methylacetamide in various solvent systems.

Scientific Research Applications

  • Synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones : N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide serves as a common fluorinated intermediate for the synthesis of these compounds (Ghosh et al., 2009).

  • Enhancement of organic, analytical chemistry, and chemical biology : The study of N-methylacetamide's fine components can contribute significantly to the understanding of amide I, II, and III bands (Ji et al., 2020).

  • Model for understanding protein structural and vibrational dynamics : Hydrophobic collapse in N-methylacetamide-water mixtures leads to clusters with "frozen" amide I dynamics, providing a simplified model for protein dynamics (Salamatova et al., 2018).

  • Synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide functionality : A new reagent, 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide, facilitates this synthesis based on the Julia Olefination Protocol (Manjunath et al., 2006).

  • Investigation of normal vibrations : N-methylacetamide and its deuterated compound exhibit normal vibrations, which allows for quantitative discussions on the nature of various amide vibrations (Miyazawa et al., 1958).

  • Enantioselective synthesis of β-amino carbonyl compounds : N-sulfinyl β-amino Weinreb amides enable the synthesis of compounds such as (+)-sedridine and (−)-allosedridine with minimal use of chiral building blocks (Davis et al., 2003).

  • Study of vibrational spectra and stable conformations : N-methylacetamide and related compounds show stable conformations and vibrational frequencies, aiding in quantum mechanical studies (Davydova et al., 2014).

Safety And Hazards

N-Methoxy-N-methylacetamide is classified as a flammable liquid. It is advised to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and take precautionary measures against static discharge. In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXVLSZQHSNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336948
Record name N-Methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylacetamide

CAS RN

78191-00-1
Record name N-Methoxy-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78191-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
MP Sibi - Organic preparations and procedures international, 1993 - Taylor & Francis
… Thus, treatment of the N-protected 3,4dibromopyrrole with nBS i followed by quenching with N-methoxy-N-methylacetamide provides the chelated intermediate (Eq. This is further …
Number of citations: 279 www.tandfonline.com
PR Olivato, R da Silva Gomes, A Rodrigues… - Journal of molecular …, 2010 - Elsevier
… → π co ∗ interaction is stronger for N,N-diethyl acetamide compared with the same interaction for the N-methoxy-N-methylacetamide by ca. 0.2 eV (see Introduction). Moreover the …
Number of citations: 5 www.sciencedirect.com
B Narayana Manjunath, NP Sane, I Singh Aidhen - 2006 - Wiley Online Library
… )-N-methoxy-N-methylacetamide, a crystalline solid with an indefinite shelf life that can be easily prepared in two convenient steps from 2-chloro-N-methoxy-N-methylacetamide, reacted …
S Fortin, F Dupont… - The Journal of Organic …, 2002 - ACS Publications
… 2-Bromo-N-methoxy-N-methylacetamide (4) was easily obtained 8 and the tris(2,2,2-… Also the use of 2-iodo-N-methoxy-N-methylacetamide (5) (formed by the reaction of sodium …
Number of citations: 37 pubs.acs.org
T Persson, J Nielsen - Organic letters, 2006 - ACS Publications
… When performing this reaction with the lithium acetylide derived from ethyl propynoate (1), N-methoxy-N-methylacetamide (2a) gave the corresponding β-enaminoketoester 3a and not …
Number of citations: 61 pubs.acs.org
TA Oster, TM Harris - Tetrahedron Letters, 1983 - Elsevier
… Summary: ____ Efficient acetylation of the multiple anions of poly-P-carbonyl compounds is achieved by the use of N-methoxy-N-methylacetamide. … Herein we describe the use of …
Number of citations: 59 www.sciencedirect.com
PR Olivato, NLC Domingues, MG Mondino… - Journal of molecular …, 2008 - Elsevier
… In order to obtain the corresponding parameters for the fragment MeO–N(Me)–C double bond O, HF/6-31G∗∗ calculations for N-methoxy-N-methylacetamide (6) were performed. …
Number of citations: 13 www.sciencedirect.com
AK Malde, SA Khedkar… - Journal of Chemical Theory …, 2006 - ACS Publications
… The minimum in the omega torsion space of such molecules has been identified using N-methoxy-N-methylacetamide (NMA-NOM, 5A) and acetylmethylmethoxyborane (BMA-BOM, 5B) …
Number of citations: 6 pubs.acs.org
Y Dong, K Nakagawa-Goto, CY Lai… - Bioorganic & medicinal …, 2010 - Elsevier
… Compounds 14 with an N-methoxy-N-methylacetamide group and 13 methyl acetate group were between 3- and 60-fold more potent depending on the cell lines tested, respectively, …
Number of citations: 60 www.sciencedirect.com
K Turnbull, C Sun, DM Krein - Tetrahedron letters, 1998 - Elsevier
… (entry 9) even under more vigorous conditions (48 hours at room temperature) or why the yield was so low (40%) with 2-phenyl-N-methoxy-N-methylacetamide (entry 4), although, for …
Number of citations: 27 www.sciencedirect.com

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